An In-depth Technical Guide to Methyl 2-amino-5-iodo-3-methylbenzoate: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to Methyl 2-amino-5-iodo-3-methylbenzoate: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 2-amino-5-iodo-3-methylbenzoate. This molecule, a highly functionalized aromatic system, represents a critical building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern offers a versatile platform for the construction of complex molecular architectures, most notably as an intermediate in the synthesis of analogues of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[] This guide is designed to provide not just a collection of data, but a deeper understanding of the causality behind its chemical properties and reactivity, empowering researchers to leverage its full potential in their synthetic endeavors.
Core Molecular Characteristics
Methyl 2-amino-5-iodo-3-methylbenzoate is a compound whose utility is defined by the interplay of its constituent functional groups. Understanding its fundamental properties is the first step towards its effective application.
Table 1: Physicochemical Properties of Methyl 2-amino-5-iodo-3-methylbenzoate
| Property | Value | Source |
| CAS Number | 1096481-48-9 | [] |
| Molecular Formula | C₉H₁₀INO₂ | [] |
| Molecular Weight | 291.09 g/mol | [] |
| IUPAC Name | methyl 2-amino-5-iodo-3-methylbenzoate | [] |
| Appearance | Data not available; likely a solid at room temperature. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available; expected to be soluble in common organic solvents. |
Spectroscopic and Analytical Characterization
To ensure the identity and purity of Methyl 2-amino-5-iodo-3-methylbenzoate in a laboratory setting, a combination of spectroscopic methods is essential. While specific experimental spectra for this exact compound are not publicly available, the expected spectral features can be predicted based on its structure and data from closely related analogues.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The aromatic protons' chemical shifts and coupling patterns will be indicative of their positions on the heavily substituted ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all nine unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (some of which will be significantly shifted by the iodine and nitrogen substituents), and the two methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.09 g/mol ). The fragmentation pattern will be influenced by the presence of the iodine atom and the ester group.
Synthesis and Purification
The primary route to Methyl 2-amino-5-iodo-3-methylbenzoate involves the reduction of its nitro precursor, Methyl 5-iodo-2-methyl-3-nitrobenzoate. This transformation is a standard procedure in organic synthesis, offering high yields and purity.
Diagram 1: Synthetic Pathway to Methyl 2-amino-5-iodo-3-methylbenzoate
Caption: Synthetic route via reduction of the nitro-analogue.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is a representative procedure based on standard catalytic hydrogenation methods.
Step 1: Reaction Setup
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In a suitable hydrogenation vessel, dissolve Methyl 5-iodo-2-methyl-3-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
Step 2: Hydrogenation
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Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
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Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
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Stir the reaction mixture vigorously at room temperature.
Step 3: Reaction Monitoring
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 4: Work-up and Purification
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Carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Wash the celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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If necessary, purify the crude product by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-amino-5-iodo-3-methylbenzoate stems from the presence of three distinct and reactive functional groups: the iodo, amino, and methyl ester moieties. This trifecta of reactivity allows for a wide range of subsequent chemical transformations.
Diagram 2: Reactivity Profile of Methyl 2-amino-5-iodo-3-methylbenzoate
Caption: Key reactions at each functional group.
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The Iodo Group: The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds or vinylated derivatives.
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Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary and secondary amines to form substituted anilines.
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The Amino Group: The primary aromatic amine can undergo a variety of transformations.
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Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).
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Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.
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The Methyl Ester Group: The ester functionality can be readily converted to other functional groups.
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Amide Formation: Direct amidation with amines, often at elevated temperatures or with the use of a catalyst.
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Hydrolysis: Saponification with a base (e.g., NaOH or KOH) to yield the corresponding carboxylic acid, 2-amino-5-iodo-3-methylbenzoic acid.[2]
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Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding amino alcohol.
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Application in the Synthesis of Rilpivirine Analogues
Methyl 2-amino-5-iodo-3-methylbenzoate has been identified as a key starting material in the synthesis of analogues of Rilpivirine, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[][3] In these syntheses, the iodo- and amino- functionalities are typically exploited to build the complex heterocyclic core of the final drug molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-amino-5-iodo-3-methylbenzoate is not widely available, a conservative approach to handling should be adopted based on the known hazards of similar aromatic amines and iodo-compounds.
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General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Toxicology: The toxicological properties have not been fully investigated. Aromatic amines and halogenated compounds can be irritants and may have other long-term health effects. Treat this compound as potentially hazardous.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
Methyl 2-amino-5-iodo-3-methylbenzoate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically placed functional groups offer a wealth of opportunities for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. As research in areas such as HIV therapeutics continues to evolve, the demand for such well-defined and reactive intermediates is likely to grow, further cementing the importance of this compound in the synthetic chemist's toolbox.
References
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2-Amino-5-iodo-3-methylbenzoic Acid. PubChem. ([Link])
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The development of an effective synthetic route of rilpivirine. BMC Chemistry. ([Link])
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Methyl benzoate Material Safety Data Sheet. Alfa Aesar. ([Link])
- Process for the preparation of rilpivirine using a novel intermediate.
- Process for rilpivirine.
- A kind of synthetic method of rilpivirine intermediate.
- Process for the preparation of rilpivirine.
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Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. ([Link])
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Methyl 2-amino-5-cyano-3-methylbenzoate. Chemsrc. ([Link])
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NMR spectra of methyl benzoate and methyl m-nitrobenzoate. Chegg.com. ([Link])
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Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. ([Link])
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Methyl 2-amino-5-bromobenzoate. ResearchGate. ([Link])
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Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. ([Link])
- Process for synthesis of lenalidomide.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.


